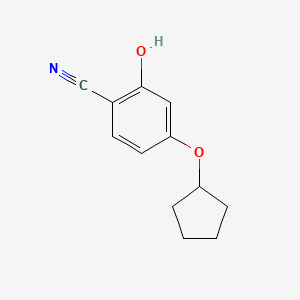![molecular formula C16H22N4O3 B13024978 7-Methoxy-6-[3-(4-morpholinyl)propoxy]-4-quinazolinamine](/img/structure/B13024978.png)
7-Methoxy-6-[3-(4-morpholinyl)propoxy]-4-quinazolinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine is a chemical compound with the molecular formula C16H21N3O4 It is a derivative of quinazoline, a bicyclic compound that is widely studied for its pharmacological properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine typically involves multiple steps. One common method starts with the chlorination of 7-methoxy-6-(3-morpholinopropoxy)quinazolin-4(3H)-one, followed by condensation with 3-aminophenylethynyl . Another approach involves alkylation of alkali metal salts with 4-(3-chloropropyl)morpholine in isopropanol to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the processes likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity.
Analyse Chemischer Reaktionen
Types of Reactions
7-Methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazoline derivatives with additional oxygen functionalities, while substitution reactions could introduce various alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
7-Methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition.
Industry: It may be used in the development of new materials or as a chemical reagent.
Wirkmechanismus
The mechanism of action of 7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine involves inhibition of the epidermal growth factor receptor (EGFR) tyrosine kinase. This inhibition occurs through binding to the adenosine triphosphate (ATP)-binding site of the enzyme, preventing phosphorylation and subsequent signal transduction pathways that promote cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Gefitinib: A well-known EGFR inhibitor used in cancer therapy.
Erlotinib: Another EGFR inhibitor with a similar mechanism of action.
Lapatinib: A dual tyrosine kinase inhibitor targeting EGFR and HER2.
Uniqueness
7-Methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine is unique due to its specific structural features that allow for selective inhibition of EGFR. Its morpholine moiety and methoxy group contribute to its binding affinity and specificity, distinguishing it from other quinazoline derivatives.
Eigenschaften
Molekularformel |
C16H22N4O3 |
|---|---|
Molekulargewicht |
318.37 g/mol |
IUPAC-Name |
7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine |
InChI |
InChI=1S/C16H22N4O3/c1-21-14-10-13-12(16(17)19-11-18-13)9-15(14)23-6-2-3-20-4-7-22-8-5-20/h9-11H,2-8H2,1H3,(H2,17,18,19) |
InChI-Schlüssel |
JRDPRIQZFVJXDB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C(=C1)N=CN=C2N)OCCCN3CCOCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


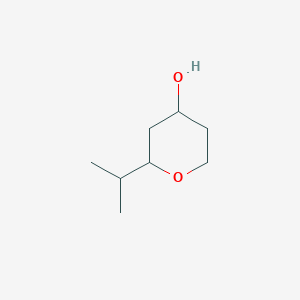
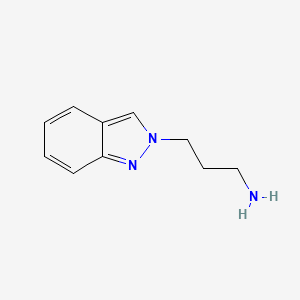
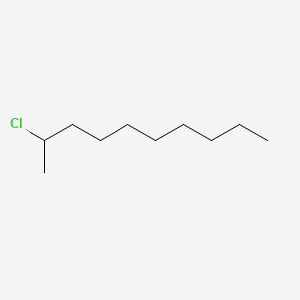
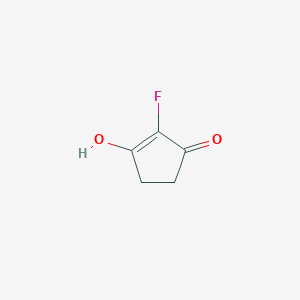
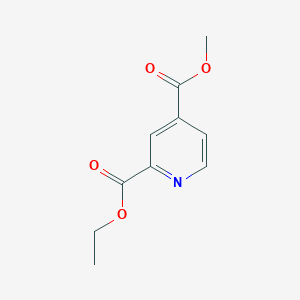
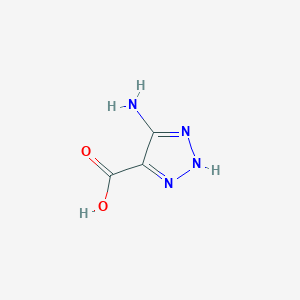
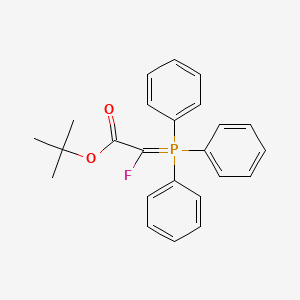
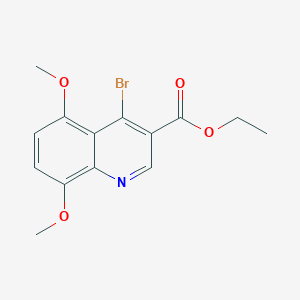
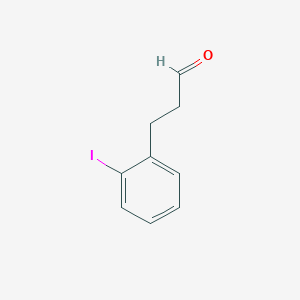
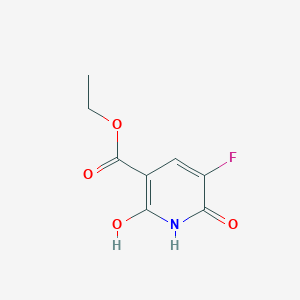
![3-Azabicyclo[3.3.1]non-6-ene-3-carboxylic acid](/img/structure/B13024972.png)
![1-Isopropyl-6-methyl-3-(4-(piperazin-1-ylmethyl)phenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13024977.png)
